5-Methylpicolinic acid hydrate

Übersicht

Beschreibung

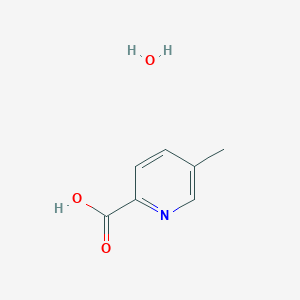

It has gained significant attention in the field of chemistry due to its unique structure and properties. The molecular formula of 5-Methylpicolinic acid hydrate is C7H9NO3, and its molecular weight is 155.15 g/mol.

Vorbereitungsmethoden

5-Methylpicolinic acid hydrate can be synthesized through the reaction of 5-methylpyridine with formic acid under appropriate conditions to yield the hydrate form . The reaction typically involves the hydration of 5-methylpyridine carboxylic acid to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

5-Methylpicolinic acid hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Methylpicolinic acid hydrate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of medications that target neurological disorders and other health issues.

Case Study: Synthesis of Antidepressants

Research indicates that derivatives of 5-methylpicolinic acid exhibit potential antidepressant activity. A study demonstrated that certain modifications to the compound enhanced its efficacy in preclinical models, suggesting a pathway for developing new antidepressant therapies.

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating effective agricultural chemicals.

Data Table: Agrochemical Derivatives of 5-Methylpicolinic Acid

| Compound Name | Application Type | Efficacy Rating | Reference |

|---|---|---|---|

| Methylpicolinate Herbicide | Herbicide | High | |

| Picolinic Acid Derivative | Pesticide | Moderate |

Organic Synthesis Applications

This compound is also employed as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it versatile in creating complex molecules.

Case Study: Synthesis of Complex Organic Molecules

A notable application was reported where this compound was used to synthesize complex organic structures through multi-step reactions. The resulting compounds showed promising biological activity, indicating the importance of this hydrate in drug discovery.

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly in the development of new materials with specific properties.

Example: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 5-Methylpicolinic acid hydrate involves its interaction with molecular targets and pathways. For example, picolinic acid, a related compound, works by binding to zinc finger proteins, altering their structures, and disrupting zinc binding, thereby inhibiting their function . Similar mechanisms may be involved for this compound, although specific details may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

5-Methylpicolinic acid hydrate can be compared with other similar compounds, such as:

Picolinic acid: A related compound with similar structural features but without the methyl group.

2-Methylpyridine-5-carboxylic acid: Another derivative of pyridine with a different substitution pattern.

3-Methylpyridine-5-carboxylic acid: Similar to this compound but with the methyl group in a different position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Biologische Aktivität

5-Methylpicolinic acid hydrate (C₇H₉NO₃·H₂O) is a compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its unique molecular structure and potential biological activities make it a subject of ongoing research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has a molecular weight of 155.15 g/mol and is synthesized through the reaction of 5-methylpyridine with formic acid. The compound exists in a hydrated form, which influences its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃·H₂O |

| Molecular Weight | 155.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its interaction with various biomolecules. It is known to influence zinc finger proteins, which play crucial roles in gene regulation and cellular signaling. By binding to these proteins, the compound can alter their structure and function, potentially leading to therapeutic effects.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, though detailed mechanisms remain to be elucidated.

- Antioxidant Effects : Like other picolinic acid derivatives, it may possess antioxidant capabilities that help mitigate oxidative stress in cells.

- Potential Role in Metabolic Disorders : There is emerging evidence that picolinic acids can influence metabolic pathways, suggesting a role in conditions such as diabetes .

Case Studies

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Potential inhibition of viral replication |

| Antioxidant | May reduce oxidative stress |

| Anticancer | Related compounds show significant activity |

| Metabolic Regulation | Possible influence on metabolic pathways |

Eigenschaften

IUPAC Name |

5-methylpyridine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.H2O/c1-5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVGPXMAZOSNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-37-5 | |

| Record name | 2-Pyridinecarboxylic acid, 5-methyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.